The identification of SAH-SOS1A as a false positive underscores the challenges in developing inhibitors for intracellular protein-protein interactions. Future research should focus on developing more robust screening strategies that incorporate orthogonal assays and cellular counter-screens to effectively identify and de-risk false positive hits [].
SAH-SOS1A is classified as a hydrocarbon-stapled peptide. Hydrocarbon stapling enhances the stability and bioactivity of peptides by constraining their conformations to mimic alpha-helices, which are critical for binding interactions with target proteins. This compound specifically targets both wild-type and several mutant forms of KRAS, including G12D, G12V, G12C, G12S, and Q61H .
The synthesis of SAH-SOS1A involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a peptide chain. The incorporation of hydrocarbon staples is achieved through a process known as "stapling," where specific amino acids are modified to include aliphatic linkers that cross-link the peptide backbone. This method not only stabilizes the structure but also enhances its affinity for target proteins.
The technical details of the synthesis include:
The molecular structure of SAH-SOS1A features a constrained helical conformation due to hydrocarbon stapling. This structural modification enhances its binding properties to KRAS. The specific sequence includes key residues that interact with KRAS, facilitating effective inhibition.
Key structural data includes:
SAH-SOS1A participates in specific biochemical reactions primarily involving its binding to KRAS. The interaction can be characterized by:
The mechanism by which SAH-SOS1A exerts its effects involves direct inhibition of the SOS-KRAS interaction. By binding to KRAS, SAH-SOS1A prevents SOS from activating downstream signaling pathways that lead to cell proliferation and survival. This inhibition is particularly relevant in cancer cells harboring mutant forms of KRAS.
Data supporting this mechanism includes:
SAH-SOS1A exhibits several notable physical and chemical properties:
Relevant analytical techniques such as circular dichroism spectroscopy can be used to assess secondary structure content and stability under varying conditions.
SAH-SOS1A has significant applications in cancer research and drug discovery:
KRAS is the most frequently mutated oncogene in human cancers, with variations in prevalence and mutation subtypes across tumor types. In pancreatic ductal adenocarcinoma (PDAC), KRAS mutations occur in >90% of cases, predominantly as G12D (45%), G12V (32%), and G12R (17%) substitutions [1] [2]. Colorectal cancer (CRC) exhibits KRAS mutations in 49% of cases, with G12D (29%), G12V (23%), and G13D (7%) being most common. Non-small cell lung cancer (NSCLC) shows 35% KRAS mutation prevalence, dominated by the G12C variant (40% of KRAS-mutant cases) [2] [9]. These mutations are truncal events in tumorigenesis, evidenced by high clonality across tumor regions [2].
The biochemical impact of specific mutations influences clinical outcomes:
Table 1: KRAS Mutation Profiles in Major Cancers
Tumor Type | Prevalence | Dominant Mutations | Key Co-Alterations |
---|---|---|---|
Pancreatic adenocarcinoma | 92% | G12D (43%), G12V (32%), G12R (17%) | TP53, CDKN2A |
Colorectal adenocarcinoma | 49% | G12D (29%), G12V (23%), G13D (7%) | APC, PIK3CA |
Non-squamous NSCLC | 35% | G12C (40%), G12V (23%), G12D (18%) | STK11, KEAP1 |
Endometrial carcinoma | 17% | G12D (30%), G12V (22%), G12C (15%) | ARID1A, PTEN |
Son of Sevenless 1 (SOS1) is the primary guanine nucleotide exchange factor (GEF) catalyzing KRAS activation. Its catalytic CDC25 domain facilitates GDP-to-GTP exchange through a two-site mechanism:
KRAS mutations amplify SOS1 dependence:
Table 2: SOS1-KRAS Interaction Mechanisms by Mutation Type
KRAS Mutation | Effect on Nucleotide Exchange | Key SOS1 Interactions | Therapeutic Implication |
---|---|---|---|
Wild-type | Basal exchange rate | Lys811, Glu812 catalytic site | Low SOS1 dependence |
G12D (PDAC/CRC) | ↑↑ intrinsic exchange (8-fold) | Asp12-Ser807/Trp809 H-bond network | High SOS1 vulnerability |
G12C (NSCLC) | Normal exchange; ↓↓ GAP hydrolysis | Switch-II pocket cysteine | Covalent inhibitors effective |
Q61L/R (Melanoma) | ↓↓ intrinsic hydrolysis | Impaired catalytic engagement | SOS1 less critical |
First-generation covalent KRAS-G12C inhibitors (sotorasib, adagrasib) demonstrate clinical limitations driving peptide-based alternatives:
Resistance mechanisms:
Structural constraints:
Peptide inhibitors address these limitations through:
Table 3: Comparison of KRAS Targeting Strategies
Strategy | Representative Agents | Binding Affinity | Key Limitations | Peptide Advantages |
---|---|---|---|---|
Covalent KRAS-G12C inhibitors | Sotorasib, Adagrasib | Kd 0.5–10 nM | G12C-specific; resistance mutations | Pan-KRAS mutation coverage |
SOS1 small-molecule inhibitors | BI-3406, BAY-293 | IC50 100–500 nM | Off-target MAP4K1 inhibition; low cellular potency | Higher specificity for SOS1 |
Peptide inhibitors | H-REV107, Sah-SOS1A | Kd 1–10 µM | Proteolytic instability | Stabilized backbones; covalent warheads |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: